(1-(Cyclohexylmethyl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is characterized by the presence of a cyclohexylmethyl group and a hydroxymethyl functional group. Its unique structure allows it to be utilized in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be classified as an amine due to the presence of the nitrogen atom in its structure. It is also categorized under alcohols because of the hydroxymethyl group. The compound's registration number is 148703-16-6, and it is listed in databases such as PubChem, where it has been studied for its potential biological activities and applications in drug development .
The synthesis of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol typically involves several key steps:
In industrial settings, similar synthetic routes are scaled up using larger reactors. Optimization of reaction conditions is crucial to achieve high yields and minimize by-products, making the process efficient for commercial production.
The molecular structure of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol can be represented by the following InChI:
Additionally, its InChI Key is KDSQRWFNKDSQNV-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances. The compound exhibits a three-dimensional conformation that influences its interaction with biological targets.
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol undergoes various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Chromium trioxide, Potassium permanganate | Acetic acid or water |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Alkyl halides or other electrophiles | Varies based on target |
The mechanism of action for (1-(Cyclohexylmethyl)piperidin-4-yl)methanol primarily involves its interaction with specific enzymes and receptors in biological systems. Notably, it has been studied as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, the compound may enhance cholinergic signaling, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Some physical properties of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol include:
The chemical properties include:
Analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize this compound's structure and confirm its purity .
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol has several scientific uses:
The 4-hydroxymethylpiperidine unit provides critical vector functionality that enables targeted molecular elaboration. The hydroxymethyl group (-CH₂OH) serves dual roles: as a hydrogen-bond donor/acceptor for specific target interactions and as a synthetic handle for derivatization. Unlike unsubstituted piperidines, this moiety enhances water solubility while maintaining membrane permeability—a key balance for optimizing pharmacokinetics [8].
Notably, piperidin-4-ylmethanol (CAS 6457-49-4, C₆H₁₃NO) forms the structural core for synthesizing sphingosine kinase 1 (SK1) inhibitors like RB-005 (IC₅₀ = 3.6 μM). These inhibitors exploit the hydroxyl group to form hydrogen bonds with SK1's allosteric sites, disrupting sphingosine-1-phosphate signaling pathways implicated in proliferative diseases. The scaffold's nitrogen atom facilitates salt bridge formation with aspartate/glutamate residues in enzymatic targets, while its chair-chair interconversion allows adaptive binding [2] [8].
Table 1: Bioactive Derivatives Leveraging 4-Hydroxymethylpiperidine
Compound | Target | Therapeutic Application | Structural Role of -CH₂OH | |
---|---|---|---|---|
RB-005 | Sphingosine kinase 1 (SK1) | Anti-proliferative agents | H-bonding with Asn/Ser residues | |
Kinase inhibitor leads | Diabetes-related kinases | Type 2 diabetes prevention | Solubility enhancement & linker moiety | |
RY764 analog precursors | Melanocortin-4 receptor | Obesity/erectile dysfunction | Conformational steering | [3] |
The cyclohexylmethyl substituent acts as a steric and hydrophobic anchor, substantially modifying the pharmacodynamic profile of piperidine derivatives. This moiety increases logP by ≈2-3 units compared to N-methylpiperidine analogs, promoting blood-brain barrier penetration and intracellular target engagement. Conformational studies reveal that the cyclohexane ring adopts preferred chair geometries, enabling van der Waals contacts with hydrophobic enzyme/receptor pockets inaccessible to aromatic groups [1] [6].
In (1-(cyclohexylmethyl)piperidin-4-yl)methanol, the spacer between cyclohexyl and piperidine permits rotational flexibility (τ = 110-130°), allowing adaptive folding upon target binding. This contrasts with rigid N-cyclohexyl piperidines that suffer from entropic penalties. The compound’s crystallographic data (PubChem CID 23367007) confirms equatorial positioning of both substituents, minimizing steric strain and enabling deep cavity penetration—critical for inhibiting buried active sites like those in proteases [1] [6].
Table 2: Impact of Cyclohexylmethyl Substitution on Molecular Properties
Property | N-Methyl Derivative | N-Cyclohexylmethyl Derivative | Biological Consequence |
---|---|---|---|
Calculated logP | 1.2-1.8 | 3.4-3.9 | Enhanced membrane permeability |
Topological PSA (Ų) | 35-40 | 25-30 | Reduced polar surface area |
Conformational Flexibility | Restricted | Adaptive rotameric freedom | Improved target complementarity |
Enzyme Binding Affinity | μM range | Low nM range (e.g., kinase targets) | Increased hydrophobic contact area |
Piperidine scaffolds have evolved from natural product analogs to rationally designed synthetic pharmacophores. Early developments focused on simplified alkaloid motifs (e.g., piperine derivatives) for CNS modulation. The 1990s saw strategic incorporation of C4-hydroxymethyl groups to enhance solubility, exemplified by the synthesis of piperidin-4-ylmethanol (1995) as a peptide mimetic building block [8].
The 2000s marked a diversification into N-alkylated hybrids, with cyclohexylmethyl emerging as a key substituent to boost CNS bioavailability. Seminal work on melanocortin-4 receptor agonists like RY764 (2004) demonstrated that N-cyclohexylmethyl piperidine carboxamides could achieve nanomolar receptor affinity while crossing the blood-brain barrier—leveraging the motif’s balanced logD (~2.5) and low PSA [3]. Concurrently, hydrazone-functionalized piperidin-4-ones gained traction for their antimicrobial and antitumor activities, though these lacked the target selectivity of later hydroxymethyl derivatives [9].
Modern design (post-2010) exploits the scaffold for protease inhibition, particularly against viral targets like SARS-CoV-2 3CLpro. Computational studies indicate that (1-(cyclohexylmethyl)piperidin-4-yl)methanol’s structure aligns with pharmacophore requirements for cysteine protease inhibition, suggesting untapped potential in antiviral applications [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: